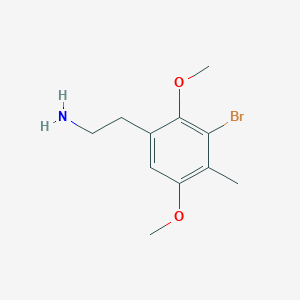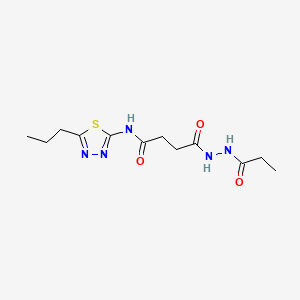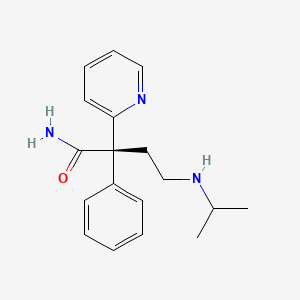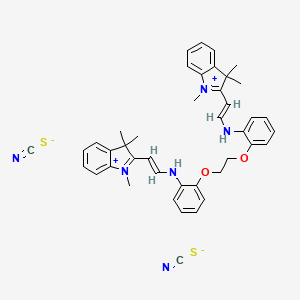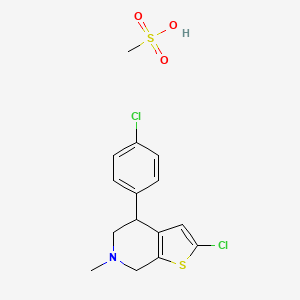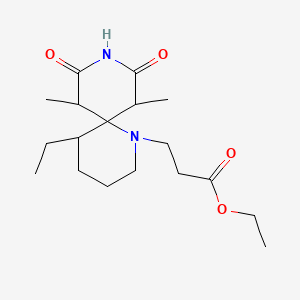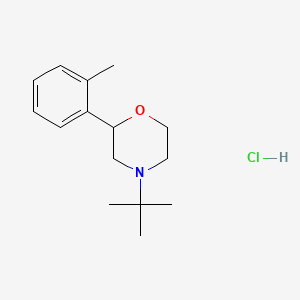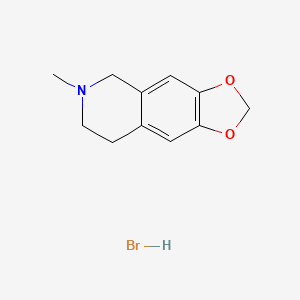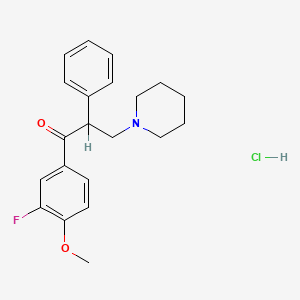
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorine atom, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the fluorine and methoxy groups, and finally, the incorporation of the piperidine ring. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Industrial production also focuses on cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 2-amino-2-methyl-1-[4-(1-methylethoxy)phenyl]-
- 1-(4-fluorophenyl)-3-(1-piperidyl)propan-1-one hydrochloride
Uniqueness
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
110345-34-1 |
|---|---|
Molecular Formula |
C21H25ClFNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24FNO2.ClH/c1-25-20-11-10-17(14-19(20)22)21(24)18(16-8-4-2-5-9-16)15-23-12-6-3-7-13-23;/h2,4-5,8-11,14,18H,3,6-7,12-13,15H2,1H3;1H |
InChI Key |
IYGJZCAJDYNYCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(CN2CCCCC2)C3=CC=CC=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


